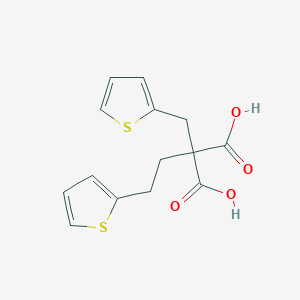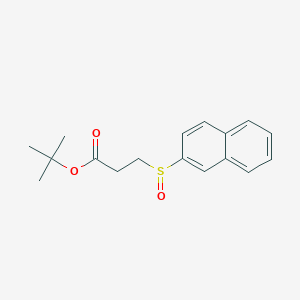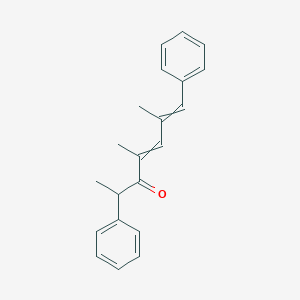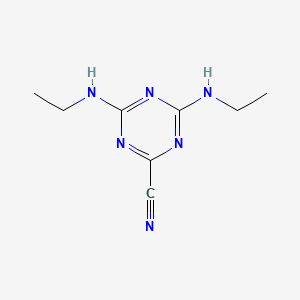![molecular formula C46H30N4O8 B14178893 1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene CAS No. 852461-38-2](/img/structure/B14178893.png)
1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene is a complex organic compound characterized by multiple nitro groups and a highly conjugated system of aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethenyl Linkage: The initial step involves the formation of the ethenyl linkage between 2,2-bis(3-nitrophenyl)ethene and the corresponding phenyl derivatives through a Wittig reaction.
Aromatic Substitution: Subsequent steps involve aromatic substitution reactions to introduce additional nitro groups and phenyl rings. These reactions are often carried out under controlled conditions using strong acids or bases as catalysts.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
化学反応の分析
Types of Reactions
1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings. Common reagents include halogens, sulfonic acids, and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogens (Cl₂, Br₂), sulfonic acids (HSO₃H), alkylating agents (R-X)
Major Products
Oxidation: Quinones, nitroso derivatives
Reduction: Amino derivatives
Substitution: Halogenated, sulfonated, or alkylated aromatic compounds
科学的研究の応用
1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system and electronic properties.
Organic Electronics: Serves as a precursor for the synthesis of conductive polymers and other electronic materials.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene involves its interaction with molecular targets through its nitro groups and aromatic rings. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. Additionally, its conjugated system allows for interactions with biological macromolecules, potentially affecting their function and activity.
類似化合物との比較
Similar Compounds
- 1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans)
- N-Phenyl-bis(trifluoromethanesulfonimide)
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
Uniqueness
1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene is unique due to its highly conjugated system and multiple nitro groups, which confer distinct electronic and chemical properties. These features make it particularly suitable for applications in organic electronics and materials science, where its analogs may not perform as effectively.
特性
CAS番号 |
852461-38-2 |
|---|---|
分子式 |
C46H30N4O8 |
分子量 |
766.7 g/mol |
IUPAC名 |
1-[2-[4-[4-[4-[2,2-bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene |
InChI |
InChI=1S/C46H30N4O8/c51-47(52)41-9-1-5-37(27-41)45(38-6-2-10-42(28-38)48(53)54)25-31-13-17-33(18-14-31)35-21-23-36(24-22-35)34-19-15-32(16-20-34)26-46(39-7-3-11-43(29-39)49(55)56)40-8-4-12-44(30-40)50(57)58/h1-30H |
InChIキー |
VXHHKSVSGQEZRJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=C(C5=CC(=CC=C5)[N+](=O)[O-])C6=CC(=CC=C6)[N+](=O)[O-])C7=CC(=CC=C7)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-([1,1'-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine](/img/structure/B14178812.png)
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-(2-propynyl)-](/img/structure/B14178829.png)


![2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14178866.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide](/img/structure/B14178876.png)
![{[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone](/img/structure/B14178884.png)
![4-[(4-Oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]butyl nitrate](/img/structure/B14178886.png)


![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)
![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)
![{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14178925.png)
